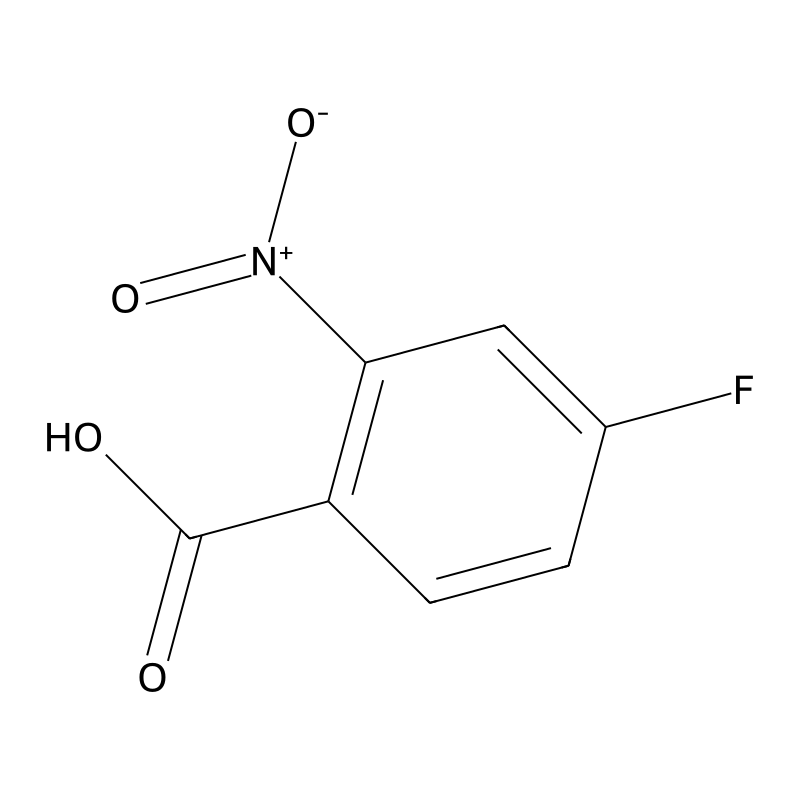4-Fluoro-2-nitrobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Fluoro-2-nitrobenzoic acid is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzoic acid structure. Its molecular formula is CHFNO, and it has a molecular weight of 185.11 g/mol. The compound is notable for its potential applications in various chemical syntheses and biological studies, making it an important intermediate in organic chemistry .
Organic Synthesis
- Precursor for other fluorinated compounds: 4-F-2-NBA serves as a versatile building block for the synthesis of various fluorinated molecules due to the presence of both the nitro and fluoro groups. These fluorinated derivatives find applications in pharmaceuticals, agrochemicals, and materials science [].
- Activation of carboxylic acid groups: 4-F-2-NBA can be converted into its corresponding acid chloride or anhydride, which are highly reactive intermediates used in various coupling reactions for the formation of complex organic molecules [].
Analytical Chemistry
- Chromatographic separation: Due to its unique physicochemical properties, 4-F-2-NBA is employed as a standard or reference compound in various chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) [].
- pH indicator: 4-F-2-NBA exhibits pH-dependent color changes, making it suitable as a simple and effective pH indicator in acidic and neutral solutions [].
Material Science
- Liquid crystal precursor: 4-F-2-NBA can be used as a starting material for the synthesis of specific liquid crystals with desired properties like thermal stability and phase transition behavior [].
- Organic electronics: Research explores the potential applications of 4-F-2-NBA derivatives in organic electronics due to their unique electronic and self-assembly properties.
- Nucleophilic Substitution Reactions: The nitro group can be replaced under certain conditions, allowing for the introduction of different functional groups.
- Esterification: It can react with alcohols to form esters, which are useful in various applications.
- Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's reactivity and properties.
These reactions highlight its versatility as a building block in organic synthesis .
Research indicates that 4-fluoro-2-nitrobenzoic acid exhibits significant biological activity. It has been used to study the interactions of substituted pyridines with various biological targets, particularly in enzyme inhibition studies. The compound is known to cause skin and eye irritation, necessitating careful handling during experiments . Its unique structural features may contribute to its ability to interact with biological molecules, making it a candidate for further pharmacological studies.
Several synthesis routes exist for 4-fluoro-2-nitrobenzoic acid:
- From 4-Fluoro-2-nitrobenzonitrile: A common method involves heating 4-fluoro-2-nitrobenzonitrile with hydrogen bromide, resulting in the formation of 4-fluoro-2-nitrobenzoic acid with an approximate yield of 81% .
- Direct Nitration: The compound can also be synthesized through direct nitration of 4-fluorobenzoic acid using nitric acid under controlled conditions.
- Reduction of Nitro Compounds: Starting from other nitro compounds, selective reduction can yield the desired acid.
These methods underscore the compound's accessibility for research and industrial applications .
4-Fluoro-2-nitrobenzoic acid finds applications across various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Biochemical Research: Used in studies investigating enzyme mechanisms and drug interactions.
- Material Science: Potential applications in developing new materials due to its unique chemical properties.
Its versatility makes it a valuable compound in both academic and industrial settings .
Studies involving 4-fluoro-2-nitrobenzoic acid have focused on its interactions with various biological systems. For instance:
- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, providing insights into its potential therapeutic uses.
- Molecular Docking Studies: Computational studies have explored its binding affinities with target proteins, suggesting possible pathways for drug development.
Such interaction studies are crucial for understanding the compound's potential roles in medicinal chemistry .
Several compounds share structural similarities with 4-fluoro-2-nitrobenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 5-Fluoro-2-methyl-3-nitrobenzoic acid | 850462-64-5 | 0.96 | Methyl group at position 5 |
| Methyl 5-fluoro-2-nitrobenzoate | 393-85-1 | 0.92 | Ester derivative of the nitrobenzoic acid |
| Methyl 4,5-difluoro-2-nitrobenzoate | 1015433-96-1 | 0.91 | Additional fluorine at position 5 |
These compounds exhibit variations in their functional groups or substituents, which can significantly influence their chemical reactivity and biological activity. The unique positioning of the fluorine and nitro groups in 4-fluoro-2-nitrobenzoic acid distinguishes it from these similar compounds, potentially affecting its interaction profiles and applications .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








